molecular formula C7Cl2F4N2 B15045756 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 149468-02-0

2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B15045756
CAS No.: 149468-02-0
M. Wt: 258.98 g/mol
InChI Key: YBENUBSOMUUITI-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile is a sophisticated multifunctional halogenated pyridine building block designed for advanced research and development. This compound integrates several key structural features—multiple halogen substituents (chloro and fluoro), a potent electron-withdrawing trifluoromethyl group, and a versatile carbonitrile moiety—that are highly prized in the design of bioactive molecules. The unique electronic properties and metabolic stability imparted by the trifluoromethyl group are known to significantly enhance the biological activity, cell membrane permeability, and environmental persistence of agrochemicals and pharmaceuticals . This chemical scaffold is primarily valued as a key intermediate in synthetic organic chemistry, particularly for constructing complex heterocyclic systems. Its high reactivity, driven by the strategic placement of halogen atoms, allows for sequential and selective substitution reactions, enabling researchers to efficiently build diverse compound libraries. While the exact applications for this specific isomer are under investigation, its close structural analogs are critically employed as precursors to novel active pharmaceutical ingredients (APIs), especially in the development of fluoroquinolone-class antibiotics and other chemotherapeutic agents . In the agrochemical sector, compounds featuring the trifluoromethylpyridine (TFMP) moiety are established as essential components of numerous commercial herbicides, fungicides, and insecticides, contributing to improved efficacy and novel modes of action . Researchers can leverage this building block to explore new structure-activity relationships and develop candidates for pest control and disease management. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

149468-02-0

Molecular Formula

C7Cl2F4N2

Molecular Weight

258.98 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7Cl2F4N2/c8-5-2(1-14)3(7(11,12)13)4(10)6(9)15-5

InChI Key

YBENUBSOMUUITI-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(N=C1Cl)Cl)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method includes the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .

Comparison with Similar Compounds

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1)

  • Structural Differences : Lacks the 4-(trifluoromethyl) group present in the target compound.
  • Physical Properties :
    • Purity: 98%
    • Melting Point: 89–91°C
    • Appearance: White powder .
  • Functional Implications :
    • The absence of the 4-trifluoromethyl group reduces steric bulk and lipophilicity compared to the target compound. This may lower bioavailability in biological systems but improve solubility in polar solvents.
    • Applications: Likely used as a precursor for pesticides or pharmaceuticals requiring simpler substitution patterns.

5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (CAS 120068-79-3)

  • Structural Differences: Replaces the pyridine ring with a pyrazole and introduces an amino group at position 3.
  • Synthesis : Derived from 2,6-dichloro-4-trifluoromethylaniline via multi-step reactions (diazotization, hydrogenation, and condensation) .
  • Functional Implications: The amino group enhances reactivity in hydrogen bonding and salt formation, making it suitable for bioactive molecule synthesis (e.g., fipronil derivatives, insecticides). Compared to the target compound, this structure is more likely to participate in nucleophilic substitution or coordination chemistry.

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

  • Structural Differences : Substitutes chlorine atoms at positions 2 and 6 with a single fluorine at position 2 and retains the trifluoromethyl group at position 4.
  • The altered substitution pattern may influence regioselectivity in further functionalization reactions (e.g., Suzuki couplings) .

Key Comparative Data Table

Compound Name Substituents (Positions) Melting Point (°C) Key Applications
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile 2-Cl, 6-Cl, 5-F, 4-CF₃, 3-CN Not Reported Agrochemical intermediates, drug discovery
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 2-Cl, 6-Cl, 5-F, 3-CN 89–91 Pesticide precursors
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile Pyrazole core, 5-NH₂, 3-CN Not Reported Insecticides (e.g., fipronil analogs)
2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile 2-F, 5-CF₃, 3-CN Not Reported Specialty chemical synthesis

Functional and Industrial Implications

  • Electronic Effects : The target compound’s 2,6-dichloro and 4-trifluoromethyl groups create a strongly electron-deficient pyridine ring, enhancing resistance to nucleophilic attack compared to analogs like 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile .
  • Synthetic Challenges : Introducing multiple halogens and the trifluoromethyl group requires precise reaction conditions to avoid side reactions, unlike simpler analogs such as 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile .

Research and Patent Landscape

  • Patent Activity : Complex derivatives of halogenated pyridines, such as those in EP 4374877A2, highlight industrial interest in leveraging similar scaffolds for drug discovery .

Biological Activity

2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS Number: 149468-02-0) is a fluorinated pyridine derivative with notable biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C7_7Cl2_2F4_4N2_2
  • Molecular Weight : 258.98 g/mol
  • Boiling Point : Data not available
  • Density : Data not available

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of trifluoromethyl and dichloro groups. These functional groups enhance the lipophilicity and metabolic stability of the compound, making it a candidate for various biological interactions.

Structure-Activity Relationship (SAR)

Research indicates that the incorporation of trifluoromethyl groups can significantly enhance the potency of compounds against various biological targets. For instance, compounds with similar fluorinated structures have shown increased inhibition against enzymes like DPP-4, which is relevant for diabetes treatment .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of fluorinated pyridines. The presence of halogen substituents often correlates with increased antimicrobial efficacy. In vitro assays have demonstrated that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In studies comparing various pyridine derivatives, certain analogs exhibited IC50_{50} values in the low micromolar range against COX enzymes, indicating promising anti-inflammatory properties .

Case Studies

  • Study on DPP-4 Inhibition :
    • A study investigated the inhibitory effects of fluorinated pyridines on DPP-4, an enzyme involved in glucose metabolism. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential use in managing type 2 diabetes .
  • Antimicrobial Efficacy :
    • A series of tests conducted on various microbial strains revealed that compounds with similar structures to this compound displayed enhanced antibacterial activity compared to their non-fluorinated counterparts .

Safety Profile

The safety profile of this compound is critical for its application in pharmaceuticals. Preliminary data suggest that it may cause skin irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile?

Q. How is the structural integrity of this compound verified in academic research?

Advanced spectroscopic and chromatographic techniques are employed:

  • ¹H/¹³C/¹⁹F NMR : Assign peaks based on substituent electronic effects (e.g., ¹⁹F NMR δ −66.5 ppm for CF₃ groups ).
  • HRMS : Confirm molecular ion accuracy (e.g., [M+H]⁺ calculated m/z 206.9937 vs. observed 206.9934 ).
  • HPLC : Assess purity (>98% using C18 columns with acetonitrile/water gradients) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a fluorinated building block for:

  • Fluoroquinolone derivatives : Modifying the pyridine core to enhance antimicrobial activity and reduce cytotoxicity .
  • Bioactive intermediates : Introducing trifluoromethyl groups improves metabolic stability and binding affinity in drug candidates .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

Regioselectivity is controlled via:

  • Temperature modulation : Low temperatures (−50°C) favor kinetic control, directing halogens to electron-deficient positions .
  • Directing groups : Transient protection of reactive sites (e.g., using pyrrolidin-1-ylmethylene groups) to block undesired substitutions .
  • Computational modeling : DFT calculations predict electron density distribution to optimize reaction pathways .

Q. What strategies mitigate decomposition risks during storage and handling?

  • Storage : Keep in anhydrous, dark conditions at −20°C to prevent hydrolysis of CN and CF₃ groups .
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions .
  • Decomposition analysis : Monitor via TGA/DSC to identify thermal stability thresholds (>150°C stable) .

Q. How can derivatives of this compound be designed for enhanced pharmacokinetic properties?

  • Structural modifications :
  • Introduce electron-withdrawing groups (e.g., NO₂) at C4 to improve membrane permeability.

  • Replace Cl with bioisosteres (e.g., Br) to modulate logP values .

    • In silico screening : Molecular docking predicts interactions with target enzymes (e.g., bacterial DNA gyrase for fluoroquinolones) .

    Data Table : Derivative Optimization

    DerivativeModificationBioactivity (IC₅₀)LogP
    5-Bromo analogBr at C50.12 µM (E. coli)2.8
    4-Nitro analogNO₂ at C40.08 µM (S. aureus)1.9

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

  • Electron-withdrawing effect : The CF₃ group increases electrophilicity at C3, facilitating nucleophilic attacks (e.g., Suzuki couplings).
  • Steric effects : Bulky CF₃ hinders ortho substitutions, favoring para selectivity in Pd-catalyzed reactions .
  • Kinetic studies : Hammett plots correlate σₚ values with reaction rates (ρ = +1.2 for CF₃ substituents) .

Methodological Guidance

Q. How to troubleshoot low yields in the fluorination step?

  • Optimize solvent polarity : Use high-boiling solvents (e.g., sulfolane) to stabilize intermediates.
  • Catalyst screening : Test phase-transfer catalysts (e.g., 18-crown-6) to enhance fluoride ion reactivity .
  • Purification : Employ flash chromatography with silica gel/ethyl acetate gradients to isolate volatile byproducts .

Q. What computational tools predict the compound’s environmental toxicity?

  • QSAR models : Use EPA’s EPI Suite to estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna = 1.2 mg/L) .
  • Molecular dynamics : Simulate biodegradation pathways to assess persistence in soil/water systems .

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